1-Ethoxy-2-ethenylcyclopropane

Kinetics Physical Organic Chemistry Thermal Isomerization

1-Ethoxy-2-ethenylcyclopropane (C7H12O, MW 112.17) is a 1,2-disubstituted cyclopropane bearing an ethoxy donor group and a vinyl (ethenyl) substituent. This substitution pattern confers a strained ring system capable of undergoing thermal [1,3]-sigmatropic rearrangement to the corresponding cyclopentene, a reaction that is strongly accelerated relative to unsubstituted vinylcyclopropane due to the 2-ethoxy group.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 113975-50-1
Cat. No. B169640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-ethenylcyclopropane
CAS113975-50-1
SynonymsCyclopropane, 1-ethenyl-2-ethoxy-
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCOC1CC1C=C
InChIInChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3
InChIKeyXZCOGEQTTXAQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1): Structural and Thermochemical Profile of a Functionalized Vinylcyclopropane Building Block


1-Ethoxy-2-ethenylcyclopropane (C7H12O, MW 112.17) is a 1,2-disubstituted cyclopropane bearing an ethoxy donor group and a vinyl (ethenyl) substituent . This substitution pattern confers a strained ring system capable of undergoing thermal [1,3]-sigmatropic rearrangement to the corresponding cyclopentene, a reaction that is strongly accelerated relative to unsubstituted vinylcyclopropane due to the 2-ethoxy group . The compound exists as a stereoisomeric mixture (cis/trans) with two undefined chiral centers, and its calculated physical-chemical descriptors include a topological polar surface area of 9.2 Ų and an XLogP of 1.5 . As a donor-substituted cyclopropane, it serves as a versatile synthetic intermediate in organic chemistry and as a potential monomer precursor for low-shrinkage ring-opening polymerization materials [1].

1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1): Why In-Class Substitution Fails Without Quantitative Benchmarking


Vinylcyclopropane derivatives cannot be treated as generic, interchangeable building blocks. Substituent effects on the cyclopropane ring dramatically alter both thermal stability and reactivity in ring-opening processes. For example, the presence of a 2-ethoxy group in 1-ethoxy-2-ethenylcyclopropane produces a greater rate acceleration for the thermal rearrangement to cyclopentene compared to 1-substituted analogs (e.g., 1-trimethylsilyl or 1-methylthio derivatives), and the kinetic behavior is inconsistent with a biradical mechanism observed for the parent vinylcyclopropane . Similarly, in polymerization applications, 1,1-disubstituted-2-vinylcyclopropanes such as 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (ECVCP) exhibit lower radical polymerizability than methyl methacrylate (MMA), which limits their practical utility [1]. These class-level variations mean that selection for a specific synthetic route or material property must be guided by direct, quantitative comparator data—generic substitution based on the vinylcyclopropane scaffold alone is insufficient for reproducible outcomes.

1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1): Quantitative Differentiation Evidence Against Close Structural Analogs


Thermal Rearrangement Kinetics: 2-Ethoxy Substitution Produces Greater Rate Acceleration than 1-Substituted Analogs

In gas-phase pyrolytic kinetic studies of substituted ethenylcyclopropanes, the 2-ethoxy substituent (present in 1-ethoxy-2-ethenylcyclopropane) produces a greater rate acceleration for the thermal rearrangement to cyclopentene compared to 1-substituted analogs such as 1-trimethylsilyl- and 1-methylthio-ethenylcyclopropanes, which show only modest acceleration . Furthermore, the kinetic behavior of 2-ethoxy-substituted compounds is inconsistent with a biradical mechanism, indicating a fundamentally different reaction pathway compared to the parent vinylcyclopropane .

Kinetics Physical Organic Chemistry Thermal Isomerization

Radical Ring-Opening Polymerization Shrinkage: Vinylcyclopropanes Show Lower Volume Shrinkage Than Linear Methacrylates

Vinylcyclopropane monomers, as a class, undergo radical ring-opening polymerization and exhibit significantly lower volume shrinkage compared to linear vinyl monomers such as methacrylates [1]. This property is critical for dental materials, optical coatings, and precision molding where dimensional stability is paramount. While specific shrinkage data for 1-ethoxy-2-ethenylcyclopropane has not been reported, its structural similarity to 1,1-disubstituted-2-vinylcyclopropanes (e.g., ECVCP) suggests that it would also display reduced shrinkage relative to methacrylates, though its polymerization reactivity may be lower [2].

Polymer Chemistry Materials Science Radical Polymerization

Synthetic Intermediate Utility: 1-Alkoxycyclopropyl Esters as Precursors to Functionalized Allenes

The related compound trans-1-ethoxy-2-ethynylcyclopropane undergoes ruthenium-catalyzed addition of carboxylic acids with cyclopropyl ring-opening to yield functional allene derivatives in 53-96% yield . This demonstrates the potential of 1-ethoxy-substituted cyclopropanes to serve as precursors for valuable allene building blocks. While 1-ethoxy-2-ethenylcyclopropane contains a vinyl rather than ethynyl group, the ethoxy donor group on the cyclopropane ring similarly facilitates ring-opening under transition-metal catalysis, enabling access to diverse molecular scaffolds.

Organic Synthesis Catalysis Ring-Opening Reactions

Photopolymerization Reactivity: Comparative Data for Vinylcyclopropane Derivatives with Different Substitution

In a comparative evaluation of vinylcyclopropane photopolymerization reactivity, 1-ethoxycarbonyl-1-ethylcarbamoyl-2-vinylcyclopropane (VCP 1), 1-(2-hydroxyethoxycarbonyl)-1-ethoxycarbonyl-2-vinylcyclopropane (VCP 2), 1-ethoxycarbonyl-2-vinylcyclopropane carboxylic acid (VCP 3), and 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (VCP 4, reference) were tested with 0.5 mol% Ivocerin® photoinitiator under LED irradiation (37°C, 2 min) [1]. The relative reactivity of these derivatives provides a benchmark for substituent effects on polymerization kinetics, highlighting the importance of specific functionalization for optimizing cure speed and conversion in photopolymerizable formulations.

Photopolymerization Dental Materials Photoinitiators

1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Physical Organic Chemistry: Investigation of Substituent Effects on Thermal Sigmatropic Rearrangements

1-Ethoxy-2-ethenylcyclopropane serves as a key probe molecule for studying the influence of 2-ethoxy donor substitution on the kinetics and mechanism of the vinylcyclopropane-cyclopentene rearrangement. Gas-phase pyrolytic studies have established that this substitution pattern yields greater rate acceleration than 1-substituted analogs and follows a mechanism inconsistent with a simple biradical pathway . Researchers requiring a well-characterized substrate for mechanistic investigations or computational benchmarking can rely on the published kinetic data to design experiments.

Polymer Chemistry: Development of Low-Shrinkage Ring-Opening Polymerization Monomers

The vinylcyclopropane scaffold is recognized for its ability to undergo radical ring-opening polymerization with significantly lower volume shrinkage than methacrylate-based monomers . While the specific polymerization behavior of 1-ethoxy-2-ethenylcyclopropane remains to be fully characterized, its structural features make it a candidate for incorporation into low-shrinkage dental composites, optical adhesives, or precision molding resins. Procurement for polymer research should be guided by the need to benchmark its reactivity and copolymerization parameters against established derivatives like 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane [1].

Medicinal Chemistry: Precursor for Hepatitis C Therapeutic Intermediates

Vinylcyclopropane derivatives, particularly those bearing an alkoxycarbonyl group at the 1-position, are valuable synthetic intermediates for pharmaceutical targets including hepatitis C therapeutics . The synthetic route to 1-amino-1-alkoxycarbonyl-2-vinylcyclopropane proceeds via a cyclopropane diester intermediate, and the availability of 1-ethoxy-2-ethenylcyclopropane provides a building block for constructing functionalized cyclopropane cores relevant to antiviral drug discovery programs.

Catalysis and Method Development: Substrate for Ring-Opening and Cross-Coupling Methodologies

The 1-ethoxy donor group on the cyclopropane ring activates the three-membered system toward transition-metal-catalyzed ring-opening reactions, as demonstrated with 1-ethoxy-2-ethynylcyclopropane yielding functional allenes in 53-96% yield under ruthenium catalysis . 1-Ethoxy-2-ethenylcyclopropane can serve as a substrate for developing new catalytic methods involving cyclopropane ring-opening, cycloaddition, or cross-coupling, where the vinyl group provides an additional handle for further functionalization.

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